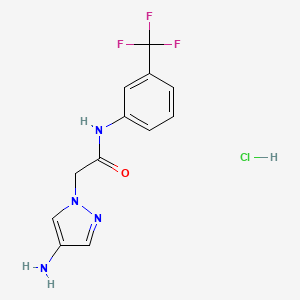

2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride

Description

2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with an amino group at the 4-position. The acetamide moiety links this pyrazole to a 3-trifluoromethyl-phenyl group, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O.ClH/c13-12(14,15)8-2-1-3-10(4-8)18-11(20)7-19-6-9(16)5-17-19;/h1-6H,7,16H2,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZNIUFUNGRBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride , also known as OSU-03012, has garnered attention in recent years for its potential biological activities, particularly in cancer therapy and kinase inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.

- Molecular Formula : C13H13F3N4O

- Molecular Weight : 304.27 g/mol

- CAS Number : 742112-33-0

OSU-03012 is primarily recognized as a selective inhibitor of p21-activated kinases (PAKs), which play crucial roles in cell motility and proliferation. The inhibition of PAKs can lead to reduced tumor cell migration and proliferation, making OSU-03012 a candidate for cancer treatment.

Key Findings:

- Inhibition of PAK Activity : In studies involving human thyroid cancer cell lines, OSU-03012 demonstrated significant inhibition of cell proliferation through decreased phosphorylation of AKT, a downstream target of PAK activity. This suggests a direct role in modulating signaling pathways critical for cancer progression .

- Cell-Free Kinase Assays : OSU-03012 was shown to inhibit PAK activity in vitro by competing with ATP binding, indicating a direct interaction with the kinase domain .

- Computer Modeling : Structural modeling predicted that OSU-03012 binds to the ATP-binding site of PAK1, further supporting its role as a direct inhibitor .

Efficacy in Cancer Models

A variety of studies have evaluated the cytotoxic effects of OSU-03012 on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis via PAK inhibition |

| SF-268 | 12.50 | Cell cycle arrest and apoptosis |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results indicate that OSU-03012 exhibits varying degrees of cytotoxicity against different cancer types, with the most potent effects observed in breast cancer (MCF7) cells .

Case Studies and Clinical Implications

- Thyroid Cancer Study : In a study involving three human thyroid cancer cell lines, OSU-03012 inhibited cell proliferation at lower concentrations than previously observed for other inhibitors targeting similar pathways. This highlights its potential as a therapeutic agent in thyroid cancers resistant to conventional treatments .

- Combination Therapies : The compound has been explored in combination with other chemotherapeutics to enhance overall efficacy against resistant tumor types. Preliminary results suggest that combining OSU-03012 with standard treatments may improve outcomes by targeting multiple pathways involved in tumor growth and survival .

Future Directions

The ongoing research into OSU-03012's biological activity indicates promising avenues for clinical applications:

- Further Exploration in Other Cancers : Investigating the efficacy of OSU-03012 across various cancer types may reveal broader therapeutic potentials.

- Mechanistic Studies : Detailed studies on the molecular mechanisms by which OSU-03012 exerts its effects could lead to the development of more effective analogs or combination therapies.

Scientific Research Applications

Cancer Research

One of the prominent applications of this compound is in cancer research. Studies have shown that derivatives of pyrazole compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, research indicated that related compounds could inhibit p21-activated kinases (PAKs), which are crucial regulators of cell motility and proliferation. This inhibition was demonstrated to reduce cell proliferation in thyroid cancer cell lines by decreasing AKT phosphorylation, suggesting a potential therapeutic role for pyrazole derivatives in cancer treatment .

Kinase Inhibition

The compound has been explored as an inhibitor of phosphoinositide-dependent kinase 1 (PDK1) and PAKs. In vitro studies revealed that it competes with ATP binding to inhibit PAK activity directly. This property may provide insights into developing targeted therapies for conditions where PAKs are dysregulated .

Anti-Fibrotic Activity

Recent studies have highlighted the potential of compounds structurally related to 2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride as selective inhibitors for discoidin domain receptors (DDRs), which are implicated in idiopathic pulmonary fibrosis (IPF). The inhibition of DDRs has shown promise in reducing fibrosis-related complications, indicating that such compounds could be significant in treating fibrotic diseases .

Case Studies

Several case studies have documented the effects of similar pyrazole derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structure shares key features with two classes of molecules: pyridazinone-based FPR agonists and pyrazole-derived insecticide intermediates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical and Crystallographic Properties

- Hydrochloride Salt : The ionic nature of the target compound improves aqueous solubility relative to neutral analogs, a critical factor in drug design.

- Hydrogen Bonding: The 4-amino group on the pyrazole may participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph set analysis in ) or interactions with biological targets. This contrasts with the cyano group in , which lacks hydrogen-bond donor capacity .

Research Findings and Implications

Structural Determinants of Activity

- Pyrazole vs. However, pyridazinones’ oxo group may facilitate stronger dipole interactions with receptors .

- Substituent Effects: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism. The 4-amino group introduces hydrogen-bond donor capacity, a feature absent in the chloro/cyano-substituted insecticide intermediate .

Preparation Methods

Synthesis of Pyrazole Core

a. Cyclization of Hydrazines with β-Dicarbonyl Compounds

The foundational step involves cyclization reactions between hydrazines and β-dicarbonyl compounds to form the pyrazole ring. Specifically, 4-hydroxyiminopyrazolones serve as key intermediates, synthesized via condensation of hydrazines with appropriate β-ketoesters or β-ketones under reflux conditions in suitable solvents such as ethanol or diphenyl ether. For example, reduction of 4-hydroxyiminopyrazolones with tin(II) chloride in concentrated hydrochloric acid yields amino-pyrazole derivatives.

b. Use of Hydrazine Derivatives

Hydrazine monohydrate reacts with ester derivatives of trifluoromethyl-substituted aromatic acids to produce hydrazides, which upon cyclization, form the pyrazole ring. This process often involves refluxing in ethanol or diphenyl ether, followed by purification through recrystallization or chromatography.

Functionalization of the Pyrazole Ring

a. N-Substitution with Phenyl or Trifluoromethyl Phenyl Groups

The amino-pyrazole core undergoes acylation or arylation at the nitrogen or carbon positions. Acylation is typically performed by reacting the amino-pyrazole with acyl chlorides (e.g., 3-trifluoromethyl-phenyl acyl chloride) in the presence of bases like triethylamine, under reflux in dioxane or ethanol. This step introduces the N-(3-trifluoromethyl-phenyl) group, forming the key acetamide linkage.

b. Formation of the Acetamide Linkage

The amino group at the 4-position of pyrazole is acylated with chloroacetyl derivatives or directly with acyl chlorides to form the acetamide linkage. The reaction conditions involve refluxing in inert solvents with bases to neutralize HCl generated during acylation.

Final Salt Formation: Hydrochloride

The free base compound is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid. This step ensures compound stability, enhances solubility, and facilitates purification. Typically, the base is dissolved in a minimal amount of solvent, and HCl gas or concentrated HCl is bubbled or added dropwise under stirring, followed by crystallization.

Representative Reaction Scheme

Hydrazine derivative + β-dicarbonyl → Pyrazole core

Pyrazole core + acyl chloride (3-trifluoromethyl-phenyl) → N-aryl acetamide intermediate

Intermediate + HCl (gas or concentrated solution) → Hydrochloride salt

Data Tables Summarizing Preparation Methods

Research Findings and Notes

- Methodological Variations: Different research groups have employed diverse routes, including reduction of nitro groups, cyclization of hydrazines with esters, and direct acylation, depending on the starting materials and desired substituents,.

- Reaction Conditions: Reflux temperatures ranging from 160°C to 260°C are common, with solvents like ethanol, diphenyl ether, and N-methyl pyrrolidone.

- Yield and Purity: Purification often involves chromatography or recrystallization, with yields typically exceeding 70% for key intermediates.

- Structural Confirmation: IR, NMR, and mass spectrometry are routinely used to confirm the structure of intermediates and final compounds.

Q & A

Basic Research Questions

What synthetic routes are recommended for preparing 2-(4-amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride?

A multi-step synthesis is typically employed:

Coupling Reaction : React 4-aminopyrazole with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to form the acetamide intermediate .

Trifluoromethylphenyl Conjugation : Attach the 3-trifluoromethylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Hydrochloride Salt Formation : Treat the final product with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

How is structural characterization performed for this compound?

A combination of techniques ensures accurate characterization:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R22(10) dimer motifs observed in similar acetamides) .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm<sup>−1</sup>) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.4% deviation) .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

- Purity Variability : Use HPLC (≥95% purity) and LC-MS to confirm batch consistency .

- Assay Conditions : Standardize protocols (e.g., cell line selection, solvent controls) to isolate compound-specific effects.

- Stereochemical Factors : Explore enantiomeric purity via chiral chromatography, as trifluoromethyl groups may influence receptor binding .

Example : A 2021 study noted divergent IC50 values in kinase assays due to solvent-dependent aggregation .

What experimental design strategies optimize reaction yields for scaled synthesis?

Apply Design of Experiments (DoE) principles:

Factor Screening : Test variables (temperature, solvent polarity, catalyst loading) using a Plackett-Burman design .

Response Surface Methodology (RSM) : Optimize critical parameters (e.g., DCM/ethanol solvent ratios) to maximize yield .

Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side reactions .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Combine in vitro and in silico approaches:

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases), focusing on hydrogen bonds with the acetamide group .

- Kinetic Studies : Perform stopped-flow fluorescence assays to measure binding rates under varying pH/temperature conditions .

- Metabolite Profiling : Identify hydrolysis products (e.g., free 4-aminopyrazole) via LC-MS/MS in hepatic microsomes .

What strategies mitigate low yields during the final hydrochloride salt formation?

- Solvent Selection : Use ethanol or acetone for higher solubility of the free base, ensuring slow HCl gas introduction to avoid localized precipitation .

- Crystallization Control : Seed the solution with pre-formed salt crystals and maintain low temperatures (0–5°C) to enhance crystal growth .

Methodological Challenges and Solutions

How to address instability of the 4-aminopyrazole intermediate during synthesis?

- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride, then deprotect with TFA post-coupling .

- Low-Temperature Handling : Conduct reactions at 0–5°C to suppress oxidation .

What analytical methods validate the absence of genotoxic impurities?

- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- LC-HRMS : Detect trace impurities (≤0.1%) like chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.